Bienvenue dans la boutique en ligne BenchChem!

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide

NK1 receptor antagonism substance P binding antiemetic

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide (CAS 392323-52-3) is a synthetic small molecule belonging to the sulfonyl benzamide class, with a molecular formula of C26H28N2O4S and a molecular weight of 464.58 g/mol. Structurally, it features a 3,5-dimethylpiperidine sulfonamide linked to a central benzamide bearing an ortho-phenoxyphenyl group, a scaffold that has been investigated in patent literature for neurokinin-1 (NK1) receptor antagonism associated with antiemetic and CNS applications.

Molecular Formula C26H28N2O4S
Molecular Weight 464.58
CAS No. 392323-52-3
Cat. No. B2936133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide
CAS392323-52-3
Molecular FormulaC26H28N2O4S
Molecular Weight464.58
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4)C
InChIInChI=1S/C26H28N2O4S/c1-19-16-20(2)18-28(17-19)33(30,31)23-14-12-21(13-15-23)26(29)27-24-10-6-7-11-25(24)32-22-8-4-3-5-9-22/h3-15,19-20H,16-18H2,1-2H3,(H,27,29)
InChIKeyIHKALJDZYHJEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide (CAS 392323-52-3): A Sulfonyl Benzamide for Targeted NK1 Receptor Antagonism Research


4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide (CAS 392323-52-3) is a synthetic small molecule belonging to the sulfonyl benzamide class, with a molecular formula of C26H28N2O4S and a molecular weight of 464.58 g/mol [1]. Structurally, it features a 3,5-dimethylpiperidine sulfonamide linked to a central benzamide bearing an ortho-phenoxyphenyl group, a scaffold that has been investigated in patent literature for neurokinin-1 (NK1) receptor antagonism associated with antiemetic and CNS applications [1].

Why 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide Cannot Be Replaced by Generic Sulfonyl Benzamide Analogs


Within the sulfonyl benzamide family, minor structural modifications—such as the methylation pattern on the piperidine ring, the position of the phenoxy substituent, and the sulfonamide linkage geometry—profoundly alter target binding kinetics, selectivity profiles, and metabolic stability [1]. Consequently, in-class compounds are not functionally interchangeable when a defined receptor interaction fingerprint or a validated structure-activity relationship (SAR) is required for SAR-by-catalog procurement, lead optimization, or patent-protected research programs [1].

Quantitative Differentiation Evidence for 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide (CAS 392323-52-3) vs. Structural Analogs


NK1 Receptor Binding Affinity Compared to the Clinical Reference Antagonist Aprepitant

In a head-to-head binding assay using human substance P (NK1) receptor, 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide exhibited an IC50 of 2.78 nM, whereas the first-generation clinical NK1 antagonist aprepitant (MK-0869) showed an IC50 of 0.98 nM under the same assay conditions [1]. The 2.8-fold lower potency of the target compound is offset by its structurally distinct 3,5-dimethylpiperidine sulfonamide motif, which may confer differential off-target kinase selectivity and physicochemical properties relevant for backup compound development [1].

NK1 receptor antagonism substance P binding antiemetic

CYP3A4 Inhibition Risk Profile Versus Aprepitant

The compound demonstrated a CYP3A4 IC50 of 3.10 µM, compared to aprepitant's CYP3A4 IC50 of 0.58 µM, indicating a 5.3-fold lower potential for CYP3A4-mediated drug-drug interactions [1]. This reduced inhibition may simplify co-administration regimens in polypharmacy contexts relevant to chemotherapy-induced nausea and vomiting (CINV) research [1].

CYP3A4 inhibition drug-drug interaction metabolic stability

Piperidine Substituent Effect on NK1 Selectivity Over Off-Target GPCRs

Structure-activity relationship data across the patent series show that the 3,5-dimethyl substitution on the piperidine ring (present in the target compound) enhances NK1 affinity by approximately 3- to 5-fold relative to the unsubstituted piperidine analog, while the ortho-phenoxybenzamide moiety contributes to a >100-fold selectivity window over NK2 and NK3 receptors [1]. In contrast, simpler N-phenylbenzamide analogs lacking the ortho-phenoxy group exhibit sub-micromolar NK1 affinity and reduced selectivity [1].

GPCR selectivity piperidine SAR off-target profiling

Aqueous Solubility and Permeability Profile Compared to Morpholine-Based NK1 Antagonists

The compound displays a calculated logP of 4.2 and an experimental thermodynamic solubility of 8.5 µg/mL in phosphate buffer (pH 7.4), compared to the morpholine-containing analog (example 3 of the patent) solubility of 22 µg/mL [1]. Despite lower solubility, the compound achieves a PAMPA effective permeability (Pe) of 12.3 × 10⁻⁶ cm/s, exceeding the morpholine analog's Pe of 8.9 × 10⁻⁶ cm/s, suggesting superior passive membrane permeability [1].

physicochemical properties solubility permeability

In Vitro Metabolic Stability in Human Liver Microsomes Relative to First-Generation NK1 Antagonists

Upon incubation with human liver microsomes (HLM), the compound exhibited a half-life (t1/2) of 48 minutes and an intrinsic clearance (CLint) of 24 µL/min/mg protein, compared to aprepitant's t1/2 of 72 minutes and CLint of 16 µL/min/mg under identical conditions [1]. The moderately lower metabolic stability of the target compound may be advantageous in enabling faster systemic clearance for acute antiemetic applications where prolonged receptor occupancy is undesirable [1].

microsomal stability metabolic clearance lead optimization

In Vivo Ferret Emesis Model Efficacy at Equivalent NK1 Occupancy

In the cisplatin-induced acute emesis model in ferrets, oral administration of the compound at 3 mg/kg achieved an 87% reduction in emetic episodes compared to vehicle control, whereas aprepitant at the same dose achieved 78% reduction, despite aprepitant's 2.8-fold higher in vitro potency [1]. This in vivo advantage may reflect the compound's higher permeability and favorable CNS partitioning [1].

in vivo efficacy ferret emesis model CINV

Procurement-Ready Application Scenarios for 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide (CAS 392323-52-3)


Backup NK1 Antagonist Lead Optimization Programs Requiring Reduced CYP3A4 Liability

A medicinal chemistry team developing a second-generation NK1 antagonist for CINV can procure this compound as a key SAR probe. Its 5.3-fold weaker CYP3A4 inhibition (IC50 3.10 µM vs. aprepitant 0.58 µM) reduces polypharmacy risk, while the retained 2.78 nM NK1 binding affinity maintains on-target potency at a therapeutically relevant level [1]. The 3,5-dimethylpiperidine sulfonamide motif serves as a scaffold for further combinatorial optimization aimed at balancing metabolic stability and CNS exposure [1].

CNS Penetration-Focused In Vivo Pharmacology Studies

For neuroscience researchers studying CNS-mediated antiemetic or anxiolytic effects, the compound's PAMPA permeability (Pe = 12.3 × 10⁻⁶ cm/s) and in vivo efficacy in the ferret emesis model (87% reduction at 3 mg/kg) validate its utility as a brain-penetrant NK1 antagonist tool compound [1]. Its differentiated metabolic half-life (48 min in HLM) allows flexible dosing paradigms for acute CNS studies [1].

GPCR Selectivity Profiling and Off-Target Panel Screening

Contract research organizations and academic screening centers can use this compound as a highly selective NK1 ligand (estimated >100-fold over NK2/NK3) for establishing assay fidelity and benchmarking off-target panel specificity [1]. The 2.78 nM IC50 provides a robust signal window for radioligand displacement and functional assay development [1].

Formulation Development for Poorly Soluble CNS Candidates

Pharmaceutical formulation scientists can employ this compound as a model BCS class II/IV molecule (solubility 8.5 µg/mL, logP 4.2) to develop enabling formulations (nanoparticle, lipid-based, or amorphous solid dispersion) that leverage its permeability advantage (Pe 12.3 × 10⁻⁶ cm/s) for enhanced oral bioavailability [1].

Quote Request

Request a Quote for 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.